molecular formula C13H19N3O B067043 4-Amino-1-benzylpiperidine-4-carboxamide CAS No. 170921-49-0

4-Amino-1-benzylpiperidine-4-carboxamide

Cat. No.: B067043
CAS No.: 170921-49-0
M. Wt: 233.31 g/mol
InChI Key: YITYNCSQCPGDGO-UHFFFAOYSA-N
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Description

4-Amino-1-benzylpiperidine-4-carboxamide is a chemical compound with the molecular formula C13H19N3O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Scientific Research Applications

4-Amino-1-benzylpiperidine-4-carboxamide has several applications in scientific research:

Safety and Hazards

The safety data sheet for “4-Amino-1-benzylpiperidine” indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

Mechanism of Action

Mode of Action

Similar compounds have been found to inhibit certain enzymes . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Amino-1-benzylpiperidine-4-carboxamide are as follows :

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Amino-1-benzylpiperidine-4-carboxamide are not fully understood. It has been suggested that it may act as an inhibitor of p38a mitogen-activated protein kinase . This suggests that it could interact with this enzyme and potentially other proteins or biomolecules in the body.

Cellular Effects

The specific cellular effects of this compound are currently unknown. Given its potential role as an inhibitor of p38a mitogen-activated protein kinase , it may influence cell signaling pathways and gene expression

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation . Changes in gene expression may also occur as a result of these interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-benzylpiperidine-4-carboxamide typically involves the reaction of 4-Amino-1-benzylpiperidine with a suitable carboxylating agent. One common method is the reaction of 4-Amino-1-benzylpiperidine with phosgene or triphosgene in the presence of a base such as triethylamine to form the corresponding carboxamide. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-benzylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 4-Amino-1-benzylpiperidine-4-carboxamide is unique due to the presence of both an amino group and a carboxamide group on the piperidine ringThe presence of the benzyl group also contributes to its unique properties, influencing its reactivity and interactions with biological targets .

Properties

IUPAC Name

4-amino-1-benzylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-12(17)13(15)6-8-16(9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10,15H2,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITYNCSQCPGDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)N)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00937882
Record name 4-Amino-1-benzylpiperidine-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170921-49-0
Record name 4-Amino-1-benzylpiperidine-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-1-benzyl-piperidine-4-carboxylic acid amide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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